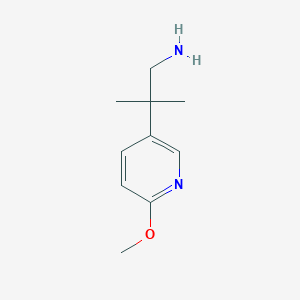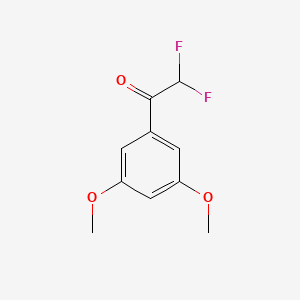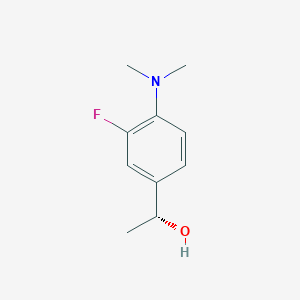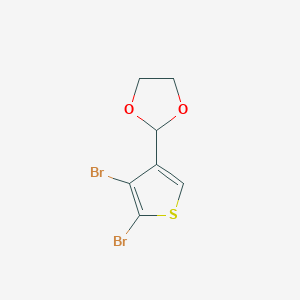![molecular formula C9H14O2 B13600003 rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo CAS No. 59331-96-3](/img/structure/B13600003.png)
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(1R,2R,4S)-bicyclo[221]heptan-2-yl]acetic acid, endo is a compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability
Preparation Methods
The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms, typically using hydrogen gas and a metal catalyst.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetic acid derivatives.
Scientific Research Applications
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Pathways Involved: It may influence metabolic pathways, signaling cascades, and other cellular processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo can be compared with other similar compounds:
Similar Compounds: Compounds like rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine and rac-3-(((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)oxy)-4-methoxybenzaldehyde share structural similarities.
Uniqueness: The unique combination of the bicyclic structure and the acetic acid group in rac-2-[(1R,2R,4S)-bicyclo[22
Properties
CAS No. |
59331-96-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
InChI Key |
FYHBMPWRHCWNBC-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2CC(=O)O |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
